molecular formula C12H14Cl2N2 B1371164 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride CAS No. 1171078-98-0

1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride

Cat. No. B1371164
CAS RN: 1171078-98-0
M. Wt: 257.16 g/mol
InChI Key: UTBGFVQFQXGVNO-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole hydrochloride (CMPP) is an organic compound that is used in a variety of scientific research applications. CMPP is a synthetic compound that is composed of a pyrazole ring and a chloromethylphenyl group. It is a white crystalline solid with a molecular weight of 216.7 g/mol. CMPP has a wide range of applications in the field of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Molecular Structure and Tautomerism

  • NH-pyrazoles, including compounds similar to 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride, have been studied for their structural properties using X-ray crystallography and NMR spectroscopy. These compounds exhibit interesting tautomerism in both solution and solid states, which is significant for understanding their chemical behavior and potential applications (Cornago et al., 2009).

Synthesis and Molecular Structure

  • A series of trichloromethylated-4,5-dihydro-1H-pyrazoles, which are structurally related to the compound , have been synthesized and analyzed through NMR spectroscopy and X-ray diffraction. This study sheds light on the molecular structures of these compounds, contributing to the broader understanding of 1H-pyrazole derivatives (Bonacorso et al., 1999).

Structural Analysis of Derivatives

  • Research on substituted pyrazole derivatives, including those similar to 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride, provides insights into their molecular structures. This includes the study of crystal structures and intermolecular interactions, which are crucial for understanding the properties and potential applications of these compounds (Bustos et al., 2015).

Solid-State Structure Analysis

  • The solid-state structure of NH-pyrazolium hydrochlorides, a category to which the compound belongs, has been analyzed using X-ray crystallography and NMR. This research is vital for understanding the crystallographic and molecular properties of these compounds (Foces-Foces et al., 1997).

Spectral and Theoretical Investigations

  • Investigations into the spectral and theoretical aspects of pyrazole-4-carboxylic acid derivatives offer insights into the electronic and structural properties of these compounds. This research is relevant for understanding the chemical behavior and potential applications of compounds like 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride (Viveka et al., 2016).

properties

IUPAC Name

1-[4-(chloromethyl)phenyl]-3,5-dimethylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2.ClH/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12;/h3-7H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBGFVQFQXGVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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